(4S)-3,3-Dimethylpiperidin-4-amine
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Overview
Description
(4S)-3,3-Dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center at the 4-position of the piperidine ring makes it a valuable building block for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,3-Dimethylpiperidin-4-amine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4S)-3,3-Dimethylpiperidin-4-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-3,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Substituted amines or amides
Scientific Research Applications
(4S)-3,3-Dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4S)-3,3-Dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center allows for selective interactions with biological targets, which can lead to enhanced efficacy and reduced side effects in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
(4R)-3,3-Dimethylpiperidin-4-amine: The enantiomer of (4S)-3,3-Dimethylpiperidin-4-amine, which may exhibit different biological activity and selectivity.
3,3-Dimethylpiperidine: A related compound lacking the amine group, which may have different chemical reactivity and applications.
4-Aminopiperidine: A similar compound with a primary amine group at the 4-position, which may have different pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of the dimethyl groups at the 3-position, which can influence its chemical reactivity and biological activity. The specific stereochemistry of the compound allows for selective interactions with chiral environments, making it a valuable tool in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(4S)-3,3-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
HDHZKCZZHXUICO-LURJTMIESA-N |
Isomeric SMILES |
CC1(CNCC[C@@H]1N)C |
Canonical SMILES |
CC1(CNCCC1N)C |
Origin of Product |
United States |
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